Benzaldehyde, 3,5-dimethoxy-4-hydroxy-, oxime
Description
3,5-Dimethoxy-4-hydroxybenzaldoxime is an oxime derivative of syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde), formed by the condensation of the aldehyde group with hydroxylamine. Syringaldehyde, its parent compound, is a naturally occurring phenolic aldehyde sourced from Artemisia annua L. and is widely utilized as a synthetic precursor, pharmacological reference standard, and radioprotective agent due to its antioxidant properties .
Properties
CAS No. |
5032-13-3 |
|---|---|
Molecular Formula |
C9H11NO4 |
Molecular Weight |
197.19 g/mol |
IUPAC Name |
4-[(Z)-hydroxyiminomethyl]-2,6-dimethoxyphenol |
InChI |
InChI=1S/C9H11NO4/c1-13-7-3-6(5-10-12)4-8(14-2)9(7)11/h3-5,11-12H,1-2H3/b10-5- |
InChI Key |
HWNAFGCZZCDVBB-YHYXMXQVSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C=N\O |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=NO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dimethoxy-4-hydroxybenzaldoxime can be synthesized through the reaction of 3,5-dimethoxy-4-hydroxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime group.
Industrial Production Methods
Industrial production methods for 3,5-dimethoxy-4-hydroxybenzaldehyde oxime involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethoxy-4-hydroxybenzaldoxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The methoxy and hydroxy groups on the benzene ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or sulfonyl chlorides.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
3,5-Dimethoxy-4-hydroxybenzaldoxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-4-hydroxybenzaldehyde oxime involves its interaction with various molecular targets. The oxime group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The methoxy and hydroxy groups on the benzene ring also contribute to its reactivity and interactions with enzymes and receptors.
Comparison with Similar Compounds
3,5-Dimethyl-4-hydroxybenzaldoxime
- Structural Differences : Replaces methoxy (-OCH₃) groups at positions 3 and 5 with methyl (-CH₃) groups.
- Synthesis and Availability : The precursor aldehyde (4-hydroxy-3,5-dimethylbenzaldehyde) is less commercially available than syringaldehyde, which is inexpensive and widely used .
- Limited direct activity data exist, but structural analogs have been screened by the NCI for anticancer properties at 10 µM concentrations .
Syringaldehyde (4-Hydroxy-3,5-dimethoxybenzaldehyde)
- Functional Role : The parent aldehyde lacks the oxime group but shares the 3,5-dimethoxy-4-hydroxy substitution pattern.
- Applications : Used in radioprotection studies, food/cosmetic research, and as a precursor for bioactive molecules like syringin and flavones .
- Comparison with Oxime Derivative : The oxime modification may improve chelation properties or bioavailability, though direct comparative studies are lacking.
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
- Structural Contrast : Features a 3,4-dihydroxybenzene ring conjugated to an acrylic acid chain, differing markedly from the benzaldoxime scaffold.
- Applications : Widely used in supplements, beverages, and cosmetics for its antioxidant and anti-inflammatory effects .
- Pharmacological Overlap : Both caffeic acid and 3,5-dimethoxy-4-hydroxybenzaldoxime are studied for radical-scavenging activity, but their mechanisms diverge due to structural differences .
Q & A
Q. What are the standard synthetic protocols for preparing 3,5-Dimethoxy-4-hydroxybenzaldoxime?
Answer: The synthesis typically involves condensation of 3,5-dimethoxy-4-hydroxybenzaldehyde with hydroxylamine hydrochloride. A general method includes:
Dissolving the aldehyde (0.001 mol) in absolute ethanol.
Adding hydroxylamine hydrochloride (1.2 equivalents) and a catalytic amount of glacial acetic acid.
Refluxing the mixture for 4–6 hours under nitrogen to prevent oxidation.
Concentrating the solution under reduced pressure and isolating the product via filtration or recrystallization from ethanol/water .
Key Validation: Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane 1:3). Confirm purity via melting point analysis (mp 159–160°C, if consistent with literature) .
Q. How is 3,5-Dimethoxy-4-hydroxybenzaldoxime characterized structurally?
Answer: Use a combination of spectroscopic and crystallographic techniques:
- X-ray crystallography to resolve molecular geometry (e.g., bond angles, planarity of the oxime group) .
- NMR spectroscopy :
- ¹H NMR : Look for oxime proton (δ ~8.5–9.5 ppm) and methoxy groups (δ ~3.8–4.0 ppm).
- ¹³C NMR : Confirm carbonyl carbon (C=O) absence and oxime carbon (C=N–OH) at δ ~150 ppm .
- IR spectroscopy : O–H stretch (~3200 cm⁻¹), C=N stretch (~1600 cm⁻¹), and methoxy C–O (~1250 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Answer: Contradictions often arise from variations in assay conditions or impurities. Mitigation strategies include:
Purity Validation : Use HPLC (C18 column, methanol/water 70:30) to confirm ≥98% purity.
Standardized Assays : Replicate enzyme inhibition studies (e.g., tyrosinase assays) under controlled pH (6.8) and temperature (25°C) .
Control Experiments : Compare with structurally similar compounds (e.g., 3,5-dichloro-4-hydroxybenzoic acid) to isolate structure-activity relationships .
Statistical Analysis : Apply Cochrane systematic review principles to aggregate data and assess heterogeneity .
Q. What advanced methodologies are used to study the metal-chelating properties of 3,5-Dimethoxy-4-hydroxybenzaldoxime?
Answer:
Spectrophotometric Titration : Monitor UV-Vis absorbance shifts (e.g., λmax ~270 nm) upon addition of metal ions (e.g., Cu²⁺, Fe³⁺) in ethanol/water (1:1).
Job’s Plot Analysis : Determine stoichiometry by varying molar ratios of ligand and metal .
DFT Calculations : Model electronic interactions (e.g., HOMO-LUMO gaps) using software like Gaussian09 with B3LYP/6-31G* basis sets .
X-ray Absorption Spectroscopy (XAS) : Probe coordination geometry in solid-state complexes .
Q. How can this compound be functionalized to create derivatives for structure-activity relationship (SAR) studies?
Answer: Stepwise Functionalization:
O-Methylation : Protect the hydroxyl group using methyl iodide/K₂CO₃ in acetone.
Nucleophilic Substitution : Replace the oxime group with amines (e.g., benzylamine) under acidic conditions .
Cross-Coupling Reactions : Use Suzuki-Miyaura coupling with aryl boronic acids to introduce aromatic moieties .
Analytical Validation : Confirm derivatives via HRMS (e.g., m/z 261.0078 for brominated analogs) and 2D NMR (COSY/HSQC) .
Q. What are the challenges in crystallizing 3,5-Dimethoxy-4-hydroxybenzaldoxime, and how are they addressed?
Answer: Challenges : Low solubility in polar solvents, polymorphism. Solutions :
Solvent Screening : Test mixed solvents (e.g., DMSO/water, ethanol/ethyl acetate).
Slow Evaporation : Use sealed vials with controlled temperature (4°C).
Additive-Assisted Crystallization : Introduce trace acetic acid to stabilize hydrogen bonds .
Single-Crystal X-ray Diffraction : Resolve disorder issues by collecting data at low temperature (100 K) .
Q. How does the electronic environment of the oxime group influence reactivity in nucleophilic reactions?
Answer: The electron-withdrawing oxime group (-NOH) activates the benzaldehyde ring toward electrophilic substitution. Key factors:
Resonance Effects : The oxime’s lone pairs delocalize into the ring, increasing electrophilicity at the para position.
pH-Dependent Reactivity : Under acidic conditions, protonation of the oxime enhances electrophilic character, enabling nitration or sulfonation .
Kinetic Studies : Use stopped-flow UV-Vis to measure reaction rates with varying pH (e.g., pH 2–7) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
